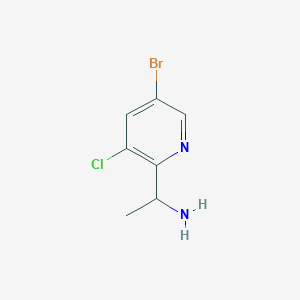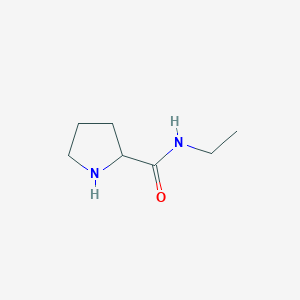dimethylsilane CAS No. 749252-71-9](/img/structure/B3153064.png)
[(5-Azidopentyl)oxy](tert-butyl)dimethylsilane
Vue d'ensemble
Description
(5-Azidopentyl)oxydimethylsilane is a silane compound characterized by a terminal azide group. This compound is commonly used for surface modifications due to its reactivity with alkyne, BCN, and DBCO via Click Chemistry . The molecular formula of (5-Azidopentyl)oxydimethylsilane is C11H25N3OSi, and it has a molecular weight of 243.4 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Azidopentyl)oxydimethylsilane typically involves the reaction of a suitable silane precursor with an azide-containing reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of (5-Azidopentyl)oxydimethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically monitored using techniques such as NMR and HPLC to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Azidopentyl)oxydimethylsilane undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The terminal azide group reacts with alkynes, BCN, and DBCO to form triazoles.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Alkynes: Used in Click Chemistry reactions to form triazoles.
BCN and DBCO: React with the azide group to form stable triazole linkages.
Major Products Formed
The major products formed from these reactions are triazoles, which are stable and have various applications in materials science and bioconjugation .
Applications De Recherche Scientifique
(5-Azidopentyl)oxydimethylsilane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (5-Azidopentyl)oxydimethylsilane primarily involves its terminal azide group. This group is highly reactive and can undergo Click Chemistry reactions with alkynes, BCN, and DBCO to form triazoles. These reactions are typically catalyzed by copper(I) ions, which facilitate the formation of the triazole ring . The resulting triazoles are stable and can be used for various applications, including bioconjugation and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Azidopentyl)oxy: Similar to (5-Azidopentyl)oxydimethylsilane but with a trimethylsilane group instead of a tert-butyl group.
(5-Azidopentyl)oxy: Another similar compound with a dimethylsilane group.
Uniqueness
(5-Azidopentyl)oxydimethylsilane is unique due to its tert-butyl group, which provides steric hindrance and can influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity is desired .
Propriétés
IUPAC Name |
5-azidopentoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3OSi/c1-11(2,3)16(4,5)15-10-8-6-7-9-13-14-12/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKUZIPHKMRFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one](/img/structure/B3152987.png)
![4-[4-(4-Aminophenyl)piperazin-1-yl]aniline](/img/structure/B3152991.png)
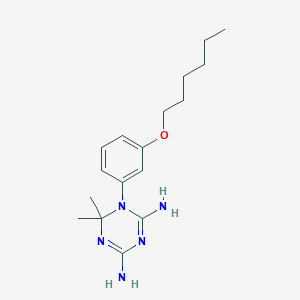
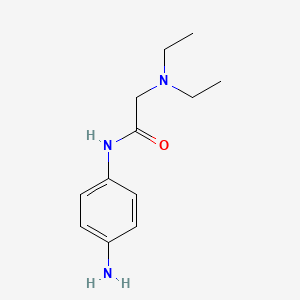
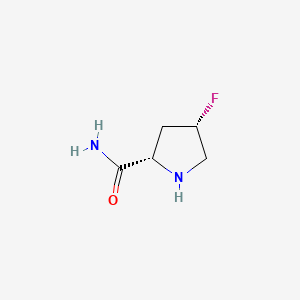
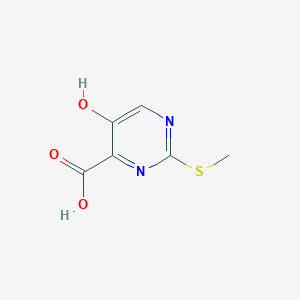
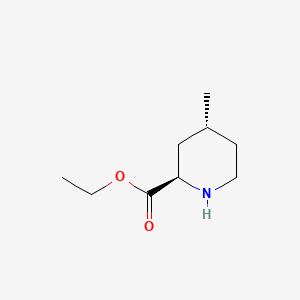

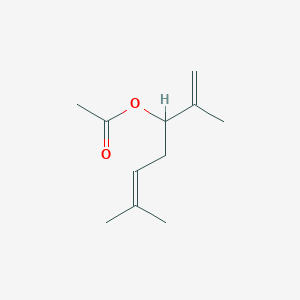
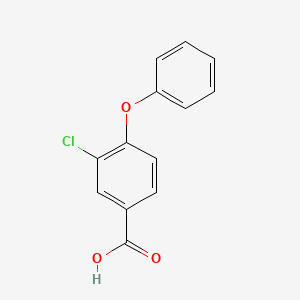
![3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine](/img/structure/B3153050.png)
